molecular formula C21H27ClN6O2 B4463594 N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B4463594
M. Wt: 430.9 g/mol
InChI Key: BCLBWXLPKVECGU-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a morpholine ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the piperazine ring, followed by the introduction of the pyrimidine and morpholine rings. The final step involves the attachment of the 2-chloro-4-methylphenyl group to the piperazine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide include:

  • N-(2-Chloro-6-methylphenyl)-2-methyl-3-nitrobenzamide
  • N-(2-Chloro-6-methylphenyl)-4-methoxy-3-nitrobenzamide
  • N-(3-Chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-15-3-4-18(17(22)13-15)24-21(29)28-7-5-26(6-8-28)19-14-16(2)23-20(25-19)27-9-11-30-12-10-27/h3-4,13-14H,5-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLBWXLPKVECGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2-Chloro-4-methylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide

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